molecular formula C12H12ClN5OS B235217 N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide

N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No. B235217
M. Wt: 309.78 g/mol
InChI Key: XPJGPCXBERTVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as ACT-335827, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism Of Action

The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that play a key role in pain and inflammation regulation. By inhibiting FAAH, N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide increases the levels of endocannabinoids, leading to a reduction in pain and inflammation.

Biochemical And Physiological Effects

Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide exhibits potent analgesic and anti-inflammatory effects in various animal models. It has been found to reduce pain and inflammation without causing any significant side effects. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide in lab experiments is its potent analgesic and anti-inflammatory effects. This makes it an ideal compound for studying pain and inflammation-related conditions. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has a good safety profile and does not exhibit any significant side effects, making it a safe and reliable compound for lab experiments. However, one of the limitations of using N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide. One potential direction is to investigate its potential use in the treatment of various pain-related conditions such as neuropathic pain, inflammatory pain, and cancer pain. Additionally, further research is needed to understand the exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide and its effects on the endocannabinoid system. Finally, more studies are needed to investigate the potential use of N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide in the treatment of anxiety and depression.

Synthesis Methods

N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 2-[(4-chlorophenyl)sulfanyl]acetic acid with 2-allyl-2H-tetrazol-5-amine in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of various pain-related conditions such as neuropathic pain, inflammatory pain, and cancer pain. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has also been investigated for its potential use in the treatment of anxiety and depression.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Molecular Formula

C12H12ClN5OS

Molecular Weight

309.78 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-prop-2-enyltetrazol-5-yl)acetamide

InChI

InChI=1S/C12H12ClN5OS/c1-2-7-18-16-12(15-17-18)14-11(19)8-20-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,14,16,19)

InChI Key

XPJGPCXBERTVSU-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NC(=O)CSC2=CC=C(C=C2)Cl

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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